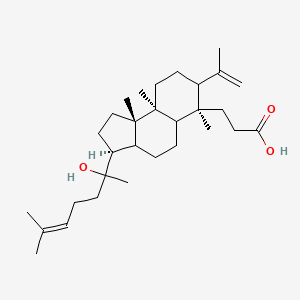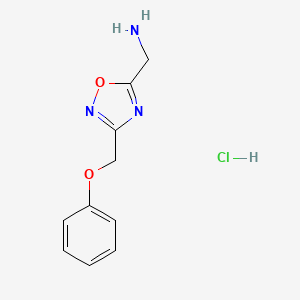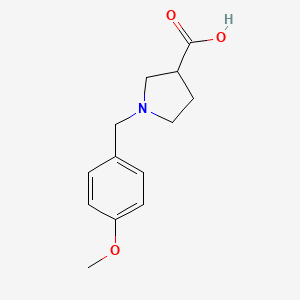![molecular formula C18H19F3N4O B1425519 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide CAS No. 1208081-11-1](/img/structure/B1425519.png)
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide
説明
The compound “4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a common structural motif found in many pharmaceuticals and agrochemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide”, specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .科学的研究の応用
Metabolism in Chronic Myelogenous Leukemia Treatment
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide, known as flumatinib, is being studied for its metabolism in patients with chronic myelogenous leukemia (CML). Flumatinib, a tyrosine kinase inhibitor, is in Phase I clinical trials in China. The study aimed to identify its metabolites in CML patients to understand its metabolic pathways in humans. Flumatinib was found to be the main form recovered in human plasma, urine, and feces, with metabolites resulting from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis processes (Gong et al., 2010).
Anti-tubercular Properties
Another application is in the development of anti-tubercular agents. A series of derivatives of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity, indicating potential for further development as anti-tubercular agents (Srinivasarao et al., 2020).
Antipsychotic Potential
Heterocyclic analogs of this compound were prepared and evaluated as potential antipsychotic agents. The study focused on binding to dopamine and serotonin receptors, revealing that two derivatives exhibited potent in vivo activities, suggesting potential as antipsychotic agents (Norman et al., 1996).
Antitumor Activity
Research has also been conducted on synthesizing and evaluating 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety, which includes the 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide structure. These compounds were tested against various cancer cells, showing moderate to strong antitumor activities (Li et al., 2020).
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine (a structural component of 4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide) were synthesized and tested against various bacteria and fungi, showing potential as antimicrobial agents (Patel et al., 2012).
特性
IUPAC Name |
4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-24-6-8-25(9-7-24)17-15(18(19,20)21)10-14(11-23-17)12-2-4-13(5-3-12)16(22)26/h2-5,10-11H,6-9H2,1H3,(H2,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQRRPMFTOUDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



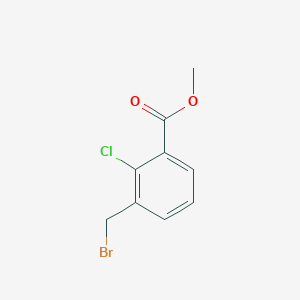
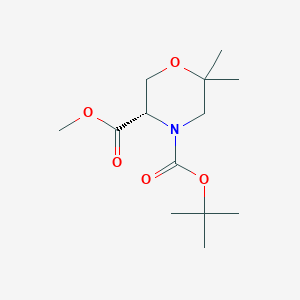
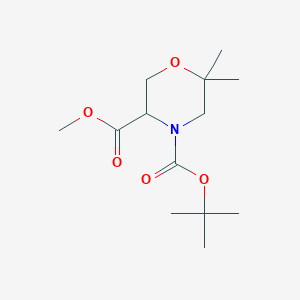
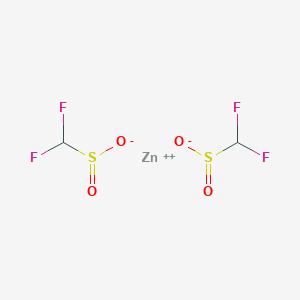
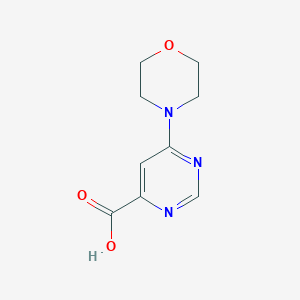
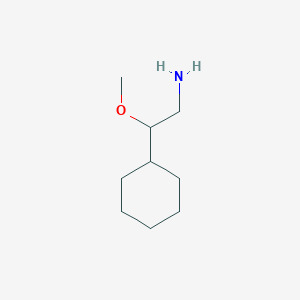
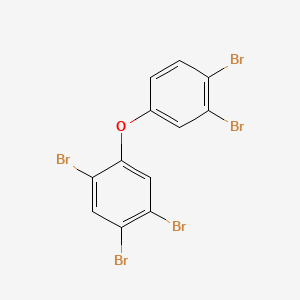
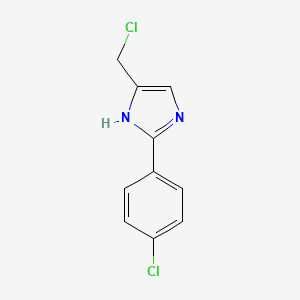
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)
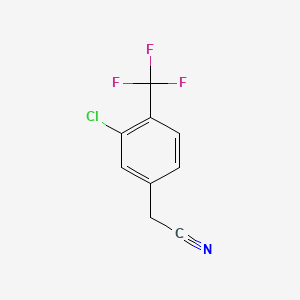
![2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1425448.png)
